N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group
Mechanism of Action
Target of action
Thiazole compounds are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of action
The mode of action of thiazole compounds can vary greatly depending on their specific structure and the functional groups they contain. Some thiazole compounds work by inhibiting certain enzymes or interacting with specific receptors .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit sphingolipid biosynthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can also vary widely. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, enzyme activity, and gene expression . Some thiazole compounds have been found to induce apoptosis in certain types of cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylthiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(2-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(2-chlorophenyl)-4-(4-hydroxyphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and interaction with biological targets, while the chloro group can affect its stability and reactivity in chemical reactions.
Biological Activity
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.
Molecular Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C16H13ClN2S
- Molecular Weight: 300.8 g/mol
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H13ClN2S |
Molecular Weight | 300.8 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which enhances the compound's binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In a study focusing on related compounds, it was found that certain thiazole derivatives could inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Notably, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent antiproliferative activity against various cancer cell lines by inducing G2/M phase cell cycle arrest and exhibiting cytotoxic effects comparable to established chemotherapeutics like colchicine .
Case Studies
- Tubulin Inhibition Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The most potent compound was shown to bind effectively at the colchicine site on tubulin, leading to significant inhibition of tubulin polymerization .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The results indicated that certain structural modifications enhanced the cytotoxicity significantly, with IC50 values lower than those of conventional drugs like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Research has shown that thiazole derivatives can exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole-coated magnetic nanoparticles effectively inactivated E. coli and Staphylococcus aureus through membrane disruption mechanisms .
Summary of Biological Activities
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGUWSPSFTZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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